

ML-030: A Technical Guide to a Potent and Selective PDE4 Inhibitor

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Compound of Interest

Compound Name: ML-030

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Abstract

ML-030 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme class crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By modulating cAMP levels, PDE4 inhibitors have demonstrated significant therapeutic potential in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **ML-030**, intended to support further research and development efforts. This document outlines the known physicochemical characteristics of **ML-030**, its inhibitory activity against PDE4 isoforms, and the general experimental protocols for its synthesis and biological evaluation. Furthermore, it visualizes the key signaling pathway affected by **ML-030** and a representative experimental workflow.

Chemical Structure and Properties

ML-030, chemically named 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,2,4]thiadiazine, is a heterocyclic compound with a molecular formula of C₂₀H₂₀N₄O₄S.^{[1][2][3]} Its structure is characterized by a central triazolothiadiazine core substituted with dimethoxyphenyl and another dimethoxyphenyl group.

Table 1: Physicochemical Properties of **ML-030**

Property	Value	Reference
Chemical Name	3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,2,3]thiadiazine	[1][2][3]
Molecular Formula	C20H20N4O4S	[1][2][3]
Molecular Weight	412.5 g/mol	[1][2][3]
CAS Number	1013750-77-0	[1][4]
Appearance	Crystalline solid	[2][3]
Purity	>98%	[1][2]
Solubility	≤5 mg/mL in DMSO	[1]
Canonical SMILES	<chem>COc(cc1)cc(-c2nnc3SCC(c(cc4)cc(OC)c4OC)=N[n]23)c1OC</chem>	[1]
InChI Key	DZAUSKKPHXFGNN-UHFFFAOYSA-N	[2]
λ _{max}	324 nm	[2][3]

Biological Activity: Potent and Selective PDE4 Inhibition

ML-030 is a highly potent inhibitor of phosphodiesterase 4 (PDE4). The inhibitory activity of **ML-030** has been characterized against various PDE4 isoforms, demonstrating a degree of selectivity. The IC₅₀ values, representing the concentration of **ML-030** required to inhibit 50% of the enzyme's activity, are summarized in the table below. The compound is also potent in cell-based assays, with an EC₅₀ value of 18.7 nM in a cyclic nucleotide-gated cation channel biosensor assay.[2][3][5]

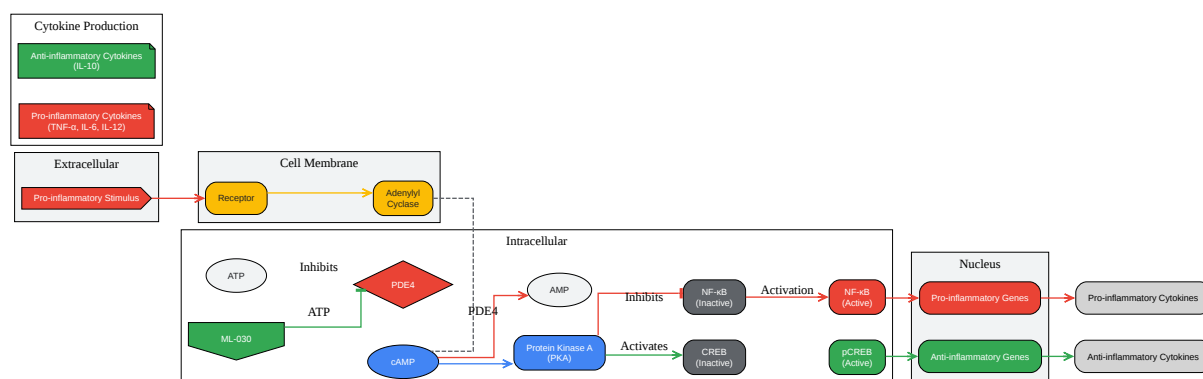
Table 2: Inhibitory Activity of **ML-030** against PDE4 Isoforms

PDE4 Isoform	IC50 (nM)	Reference
PDE4A	6.7	[2][4]
PDE4A1	12.9	[4][5]
PDE4B1	48.2	[2][4]
PDE4B2	37.2	[2][4]
PDE4C1	452	[2][4]
PDE4D2	49.2	[2][4]

Mechanism of Action and Signaling Pathway

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory signaling cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates the cellular response to a variety of extracellular signals. In inflammatory cells, elevated levels of cAMP are generally associated with an anti-inflammatory state.

By inhibiting PDE4, **ML-030** prevents the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, elevated cAMP and PKA activation can suppress the activity of pro-inflammatory signaling pathways, such as NF- κ B, leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).



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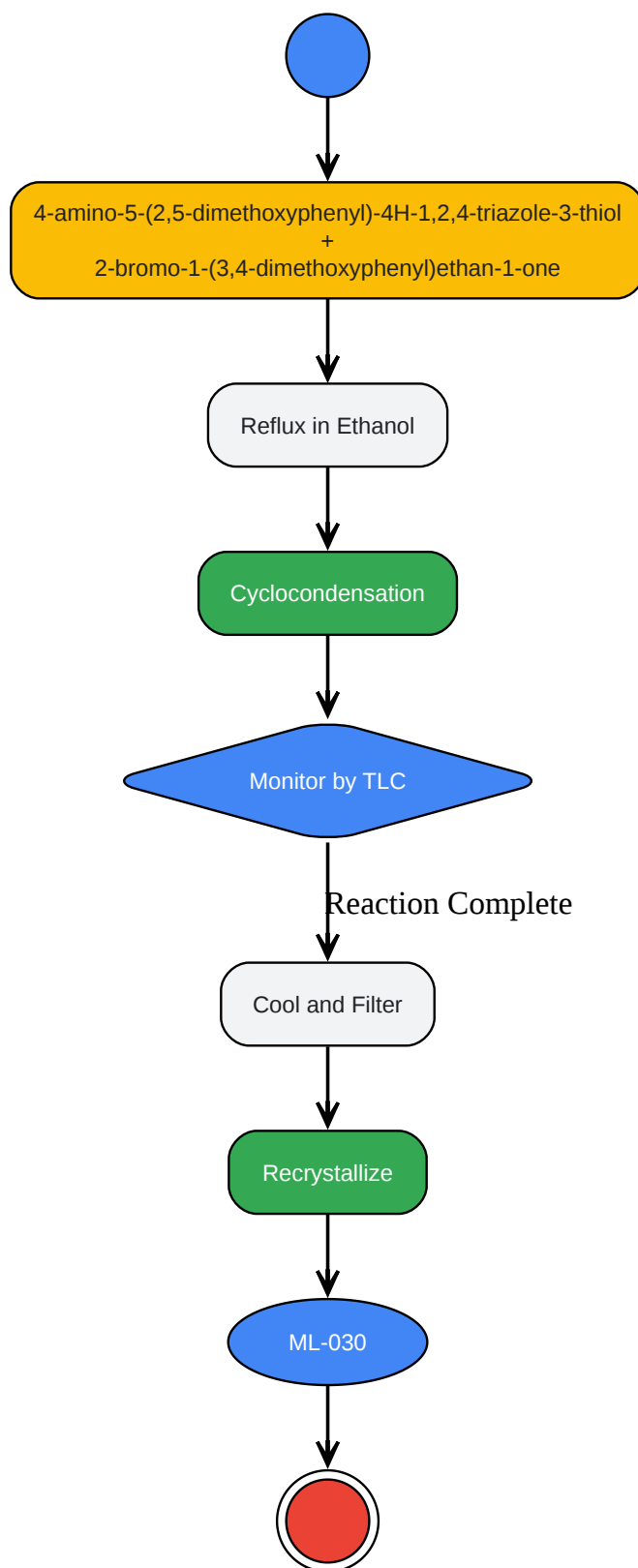
Caption: PDE4 signaling pathway and the inhibitory action of **ML-030**.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **ML-030** is not readily available in the public domain, the general synthesis of 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazines typically involves the cyclization of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a phenacyl bromide derivative.

General Synthesis of the Triazolothiadiazine Core

The synthesis of the 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1][2][3]thiadiazine core, the structural basis of **ML-030**, can be achieved through a cyclocondensation reaction. A general procedure involves reacting a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an appropriate α -haloketone (such as a phenacyl bromide) in a suitable solvent like ethanol or acetic acid, often under reflux conditions. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration and purified by recrystallization.



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Caption: Generalized workflow for the synthesis of **ML-030**.

PDE4 Inhibition Assay (Cell-Based)

The potency of **ML-030** as a PDE4 inhibitor can be determined using a cell-based assay that measures intracellular cAMP levels. A common method involves using a cell line engineered to express a biosensor that reports on cAMP levels, such as a cyclic nucleotide-gated (CNG) ion channel or a luciferase reporter gene under the control of a cAMP response element (CRE).

General Protocol using a CNG Channel Biosensor:

- **Cell Seeding:** Plate a suitable host cell line (e.g., HEK293) stably co-expressing a G-protein coupled receptor (GPCR) that stimulates adenylyl cyclase and a CNG channel in a microtiter plate (e.g., 1536-well).
- **Compound Addition:** Add serial dilutions of **ML-030** or a reference PDE4 inhibitor (e.g., Rolipram) to the cells.
- **cAMP Stimulation:** Stimulate the production of cAMP by activating the GPCR with its specific agonist or by directly activating adenylyl cyclase with forskolin.
- **Signal Detection:** In the presence of a membrane-permeable fluorescent dye sensitive to cation influx, the opening of CNG channels due to increased cAMP will lead to a change in fluorescence. This change is measured using a plate reader.
- **Data Analysis:** The fluorescence signal is proportional to the intracellular cAMP concentration. The IC₅₀ value of **ML-030** is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

ML-030 is a well-characterized, potent, and selective inhibitor of PDE4 with significant potential for research in inflammatory diseases. This guide provides a foundational understanding of its chemical and biological properties. The provided generalized experimental protocols, along with the detailed signaling pathway, offer a starting point for researchers to further investigate the therapeutic applications of **ML-030** and similar compounds. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

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